molecular formula C13H10ClFN2O2 B2834530 Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate CAS No. 2007915-57-1

Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate

Cat. No.: B2834530
CAS No.: 2007915-57-1
M. Wt: 280.68
InChI Key: HCSUEMZPUOHTLP-UHFFFAOYSA-N
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Description

Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C13H10ClFN2O2 and its molecular weight is 280.68. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic and Electronic Applications

  • Photovoltaic Efficiency and Nonlinear Optical (NLO) Activity : Studies have focused on the synthesis of bioactive benzothiazolinone acetamide analogs, demonstrating their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These compounds have also shown significant NLO activity, which is essential for optical computing and telecommunications (Mary et al., 2020).

Synthesis and Chemical Transformations

  • Gold(I)-Catalyzed Reactions : Research has highlighted the use of gold(I) catalysts in the intramolecular hydroamination of allenes, showcasing the synthetic versatility of carbamate compounds in generating complex molecular architectures (Zhang, Bender, & Widenhoefer, 2007). Another study presented the Au(I)-catalyzed intramolecular exo-hydrofunctionalization of allenes, emphasizing the method's efficiency and broad applicability across carbon, nitrogen, and oxygen nucleophiles (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Biological Applications

  • Anti-Pneumocystis Carinii Activity : Carbamate analogues of 2,5-bis(4-amidinophenyl)furan were synthesized and evaluated for their activity against Pneumocystis carinii pneumonia (PCP), demonstrating the therapeutic potential of carbamate derivatives in treating infectious diseases (Rahmathullah et al., 1999).

Material Science and Polymorphism

  • Aggregation-Induced Fluorescence and Polymorphism : A novel carbazole derivative containing a fluorobenzene unit was synthesized, displaying aggregation-induced emission properties due to its highly twisted conformation. The study also explored the compound's polymorphism, mechanochromism, and thermo-stimulus fluorescence, indicating its potential in advanced material applications (Zhu et al., 2018).

Properties

IUPAC Name

benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c14-12-11(15)6-10(7-16-12)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSUEMZPUOHTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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